molecular formula C15H20N2O2S B5817390 N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide

N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide

Cat. No.: B5817390
M. Wt: 292.4 g/mol
InChI Key: TXKJWOCJKVIDTM-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide is a compound belonging to the class of thiourea derivatives. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications .

Preparation Methods

The synthesis of N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-methoxyaniline in the presence of a thiocarbamoylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.

    Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.

    Industry: It is used in the development of materials with specific electronic or magnetic properties.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide involves its ability to bind to metal ions through its thiourea moiety. This binding can inhibit the activity of metalloenzymes or alter the electronic properties of metal complexes. The molecular targets include various metal ions such as copper, zinc, and iron, and the pathways involved are related to metal ion homeostasis and enzyme inhibition .

Comparison with Similar Compounds

N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide is unique due to its specific structure, which allows for selective binding to certain metal ions. Similar compounds include:

Properties

IUPAC Name

N-[(2-methoxyphenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-19-13-10-6-5-9-12(13)16-15(20)17-14(18)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKJWOCJKVIDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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